molecular formula C7H8BrN3O2S B3001328 N-[amino(imino)methyl]-4-bromobenzenesulfonamide CAS No. 36397-58-7

N-[amino(imino)methyl]-4-bromobenzenesulfonamide

Cat. No.: B3001328
CAS No.: 36397-58-7
M. Wt: 278.12
InChI Key: DSRKIDJIFPYXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[amino(imino)methyl]-4-bromobenzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of benzenesulfonamides, which are well-known as potent inhibitors of carbonic anhydrase (CA) enzymes . The molecular structure integrates a 4-bromobenzenesulfonamide moiety, which serves as a key pharmacophore in many CA inhibitors, and a guanidine group, which can enhance binding affinity and selectivity towards different CA isoforms . The primary sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases, a mechanism shared by many established inhibitors . The bromine atom at the para-position and the guanidino group offer sites for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules or for probing structure-activity relationships. Researchers can utilize this compound in the design and development of novel enzyme inhibitors, particularly for studying the various human CA isoforms, which are drug targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, the core N-[amino(imino)methyl]benzenesulfonamide (benzenesulfonylguanidine) structure is a recognized scaffold in pharmaceutical chemistry, notably featured in the structure of drugs such as the H2-receptor antagonist Ebrotidine . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRKIDJIFPYXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-bromobenzenesulfonyl chloride in an appropriate solvent like dichloromethane.
  • Add guanidine and triethylamine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like acetic acid or water.

    Reduction Reactions: Reducing agents like hydrogen gas, catalysts like palladium on carbon, solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Substituted sulfonamides.

    Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Amino-substituted sulfonamides.

Scientific Research Applications

N-[amino(imino)methyl]-4-bromobenzenesulfonamide is a sulfonamide derivative with both amino and imino functional groups attached to a bromobenzenesulfonamide backbone. It has a chemical formula of C7H9BrN3O2S, featuring a sulfonamide group known for its antibacterial properties.

Scientific Research Applications
The applications of this compound are diverse:

  • Pharmaceuticals It is primarily explored for its potential use as a pharmaceutical.
  • Biological Activities this compound exhibits notable biological activities.
  • Binding Affinity Studies focus on its binding affinity to various biological targets.

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Amino-3-bromobenzenesulfonamideContains an amino group but lacks imino functionalityAntimicrobial
2-Amino-4-bromobenzenesulfonamideSimilar sulfonamide structure but different substitution patternAntimicrobial
N-[amino(imino)methyl]-4-methylbenzenesulfonamideMethyl substitution instead of bromine; retains amino/imino groupsPotentially lower activity due to steric hindrance

This compound stands out due to its unique combination of both amino and imino functionalities along with the brominated aromatic system, which may enhance its biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-bromobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Substituent Diversity

  • N-(4-Bromophenyl)benzenesulfonamide (CAS: Not specified): A simpler analogue lacking the amino(imino)methyl group. The absence of this functional group reduces hydrogen-bonding capacity, which may limit interactions with biological targets .
  • N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide (CAS: Not specified): Features an azido group instead of bromine.
  • 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS: 10589-69-2): Contains additional nitro and bromo groups, enhancing electron-withdrawing effects and possibly improving antimicrobial activity .

Functional Group Impact

  • The amino(imino)methyl group in the target compound provides a planar, conjugated system that may enhance π-π stacking interactions in protein binding . In contrast, compounds like N-butyl-4-hydroxy-N-phenylbenzenesulfonamide (CAS: Not specified) incorporate alkyl and hydroxyl groups, which improve solubility but reduce rigidity .

Key Observations :

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
Target Compound Not reported ~327.16 (calc.) Likely low due to bromine
Compound 11 () 177–180 567.38 Low (non-polar substituents)
4-Amino-N-methylbenzenemethanesulfonamide Not reported 200.26 Higher (polar amino group)

Key Observations :

  • Methyl and amino groups in analogues (e.g., ) improve solubility, enhancing bioavailability .

Biological Activity

N-[amino(imino)methyl]-4-bromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The bromine atom at the para position enhances its biological activity by increasing lipophilicity and modulating receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cardiovascular regulation. Research suggests that it may act as an inhibitor of specific calcium channels, influencing vascular smooth muscle contraction and thereby affecting blood pressure regulation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Calcium Channel InhibitionDecreased perfusion pressure
Antagonistic ActivityModulation of inflammatory responses
Receptor InteractionPotential binding to CCR9 receptors
Cardiovascular EffectsChanges in coronary resistance

Case Studies

  • Calcium Channel Inhibition : A study demonstrated that this compound significantly decreased perfusion pressure in a time-dependent manner. This effect was linked to the inhibition of L-type calcium channels, suggesting its potential as a therapeutic agent for hypertension management .
  • Inflammatory Response Modulation : In animal models, this compound exhibited antagonistic properties against CCR9 receptors, which are implicated in inflammatory diseases. The results indicated a reduction in inflammatory markers, supporting its use in treating conditions such as asthma and other inflammatory disorders .
  • Cardiovascular Impact : Further research highlighted the compound's ability to alter coronary resistance, indicating its influence on cardiovascular dynamics. The study noted that the compound could interact with biomolecules regulating blood pressure, potentially leading to therapeutic applications in cardiovascular diseases .

Pharmacokinetics

Pharmacokinetic studies using computational models have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical analyses suggested favorable permeability characteristics across various cell lines, indicating potential for effective systemic delivery .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Lipophilicity (LogP)3.5
Bioavailability (%)75
Plasma Half-life (h)4

Q & A

Q. What are the optimal synthetic routes for N-[amino(imino)methyl]-4-bromobenzenesulfonamide, and how is purity validated?

The compound can be synthesized via sulfonylation of 4-bromobenzenesulfonyl chloride with guanidine derivatives. Key steps include:

  • Substitution reactions : Reacting 4-bromobenzenesulfonyl chloride with guanidine under controlled pH (8–10) to form the sulfonamide bond .
  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted starting materials .
  • Validation : Purity is confirmed via HPLC (>98%) and FT-IR spectroscopy (characteristic peaks: S=O stretching at ~1350 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Crystallization : Slow evaporation of DMF solutions yields monoclinic crystals (space group P2₁/c) .
  • Structural insights : Bond lengths (e.g., S-N = 1.62 Å) and dihedral angles reveal planarity of the sulfonamide group, influencing molecular stacking and stability .
  • Validation : R factor < 0.05 ensures high data accuracy .

Q. Which spectroscopic techniques are critical for characterizing its electronic properties?

  • FT-IR : Confirms functional groups (e.g., imino N-H at ~3300 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.5–8.0 ppm and imino protons at δ 6.8–7.2 ppm .
  • UV-Vis : π→π* transitions in the aromatic ring (λ_max ~270 nm) indicate conjugation effects .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of derivatives with varying substituents?

  • Descriptor selection : Use Hammett constants (σ) for electron-withdrawing groups (e.g., -Br, -NO₂) to correlate substituent effects with activity .
  • Methodology : Apply CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic fields and predict IC₅₀ values against target enzymes .
  • Validation : Cross-validate with experimental IC₅₀ data (e.g., enzyme inhibition assays) to ensure model robustness .

Q. What computational strategies are used to study its binding affinity in molecular docking?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Parameters : Grid boxes centered on active sites (e.g., carbonic anhydrase II) with 20 ų dimensions .
  • Analysis : Binding energy (ΔG < -8 kcal/mol) and hydrogen bonds (e.g., with Thr199) confirm high affinity .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature).
  • Resolution : Standardize assays (e.g., fixed pH 7.4) and validate via surface plasmon resonance (SPR) for real-time binding kinetics .
  • Cross-validation : Compare with computational docking results to identify outliers .

Q. What role do solvent effects play in optimizing its synthetic yield?

  • Polar aprotic solvents : DMF increases reaction rates due to high polarity but may require rigorous drying to avoid hydrolysis .
  • Solvent-free routes : Microwave-assisted synthesis reduces side reactions, improving yields by ~15% .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined experimentally?

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset (~250°C) and ΔH_fusion .
  • NIST Data : Cross-reference with thermochemical databases for validation (e.g., ΔH_f = -345 kJ/mol ± 5%) .

Methodological Notes

  • Avoid BenchChem/CAS Commons : Prioritize peer-reviewed studies (e.g., X-ray crystallography , QSAR ) over vendor data.
  • Data Contradictions : Use multi-technique validation (e.g., XRD + DFT calculations) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.